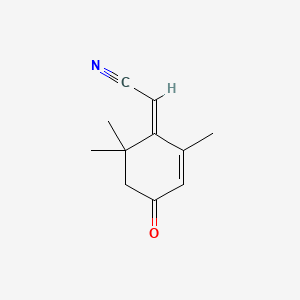
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a conjugated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexenone derivative with an acetonitrile derivative in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The conjugated ketone can also engage in interactions with other molecules, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrile-containing cyclohexenone derivatives and conjugated ketones. Examples include:
- (2E)-2-Cyclohexen-1-one
- (2E)-2-Cyclohexen-1-ylideneacetonitrile
- (2E)-2,6,6-Trimethyl-4-oxo-2-cyclohexen-1-ylideneacetaldehyde .
Uniqueness
What sets (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile apart is its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
183474-68-2 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.231 |
Nombre IUPAC |
(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h4,6H,7H2,1-3H3/b10-4- |
Clave InChI |
WWQZZLRWWQLQRD-WMZJFQQLSA-N |
SMILES |
CC1=CC(=O)CC(C1=CC#N)(C)C |
Sinónimos |
Acetonitrile, (2,6,6-trimethyl-4-oxo-2-cyclohexen-1-ylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















